

An In-depth Technical Guide to 3-Ethyl-3-methylheptane in Hydrocarbon Science

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Compound of Interest

Compound Name: **3-Ethyl-3-methylheptane**

Cat. No.: **B105677**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylheptane is a branched-chain alkane with the molecular formula $C_{10}H_{22}$. As a structural isomer of decane, its unique architecture, featuring a quaternary carbon center, imparts distinct physical and chemical properties that are of significant interest in various fields of hydrocarbon science. This technical guide provides a comprehensive overview of **3-Ethyl-3-methylheptane**, focusing on its synthesis, characteristic reactions, and pivotal role in fuel technology and geochemical analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize branched alkanes in their work.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **3-Ethyl-3-methylheptane** is presented below. This data is crucial for its identification, handling, and application in experimental settings.

Table 1: Physical Properties of 3-Ethyl-3-methylheptane

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂	[1][2]
Molecular Weight	142.28 g/mol	[1][3]
CAS Number	17302-01-1	[1][2][3][4]
Boiling Point	164 °C (437 K)	[3][5]
Flash Point	45 °C	[3][6]
Specific Gravity	~0.75 @ 20 °C	[3]
Appearance	Colorless liquid	[3]

Table 2: Spectroscopic Data for 3-Ethyl-3-methylheptane

Spectroscopy	Data Highlights	Reference
¹ H NMR	Complex aliphatic signals expected in the 0.8-1.5 ppm range.	[1][7]
¹³ C NMR	Characteristic chemical shifts for primary, secondary, tertiary, and a key quaternary carbon.	[8]
Mass Spec (GC-MS)	Molecular ion peak (m/z 142) may be weak or absent; characteristic fragmentation pattern with major fragments at m/z 113, 99, 85, 71, 57, and 43.	[1][9]
Infrared (IR)	C-H stretching vibrations just below 3000 cm ⁻¹ ; C-H bending vibrations around 1465 cm ⁻¹ and 1380 cm ⁻¹ .	[1][9]

Synthesis of 3-Ethyl-3-methylheptane

The synthesis of **3-Ethyl-3-methylheptane** can be achieved through several routes, primarily involving the formation of the quaternary carbon center via alkylation reactions or the saturation of a corresponding alkene.

Experimental Protocol 1: Synthesis via Grignard Reagent

This protocol describes the synthesis of **3-Ethyl-3-methylheptane** from 3-chloro-3-methylheptane and an ethyl Grignard reagent.^[3]

Materials:

- 3-chloro-3-methylheptane
- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. From the dropping funnel, add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
- Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-chloro-3-methylheptane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.

- **Workup:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Experimental Protocol 2: Synthesis via Catalytic Hydrogenation

This method involves the saturation of an alkene precursor, such as 3-ethyl-3-methyl-1-heptene, to yield the desired alkane.[\[10\]](#)[\[11\]](#)

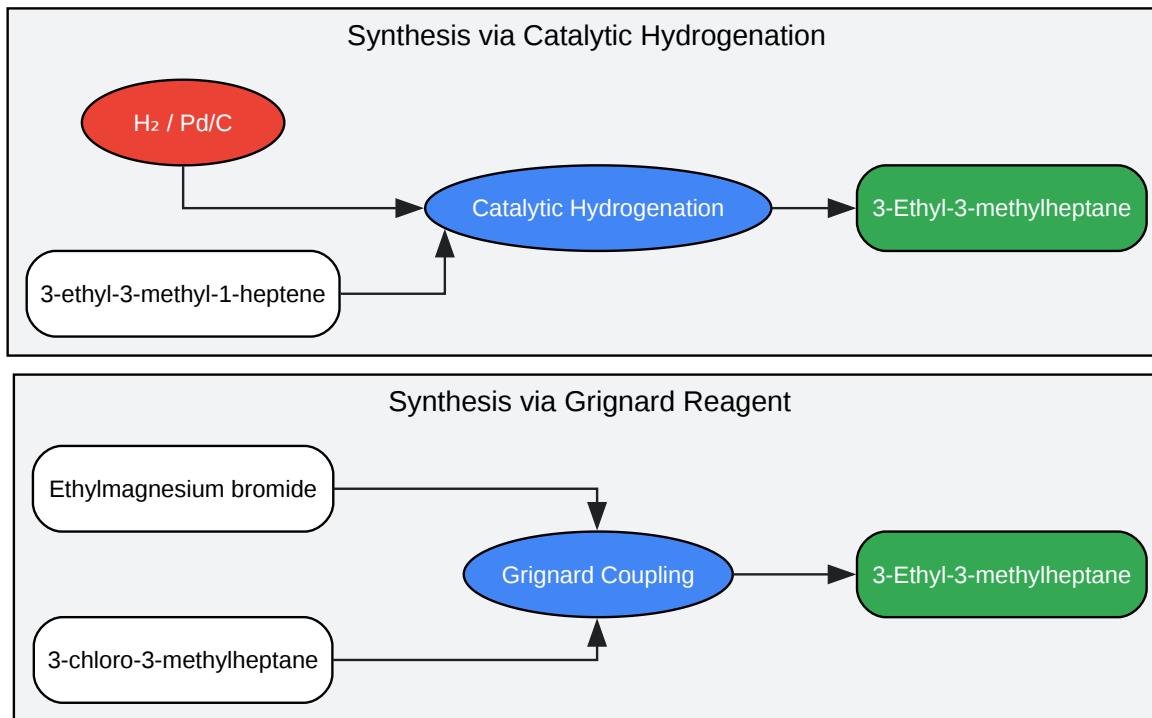
Materials:

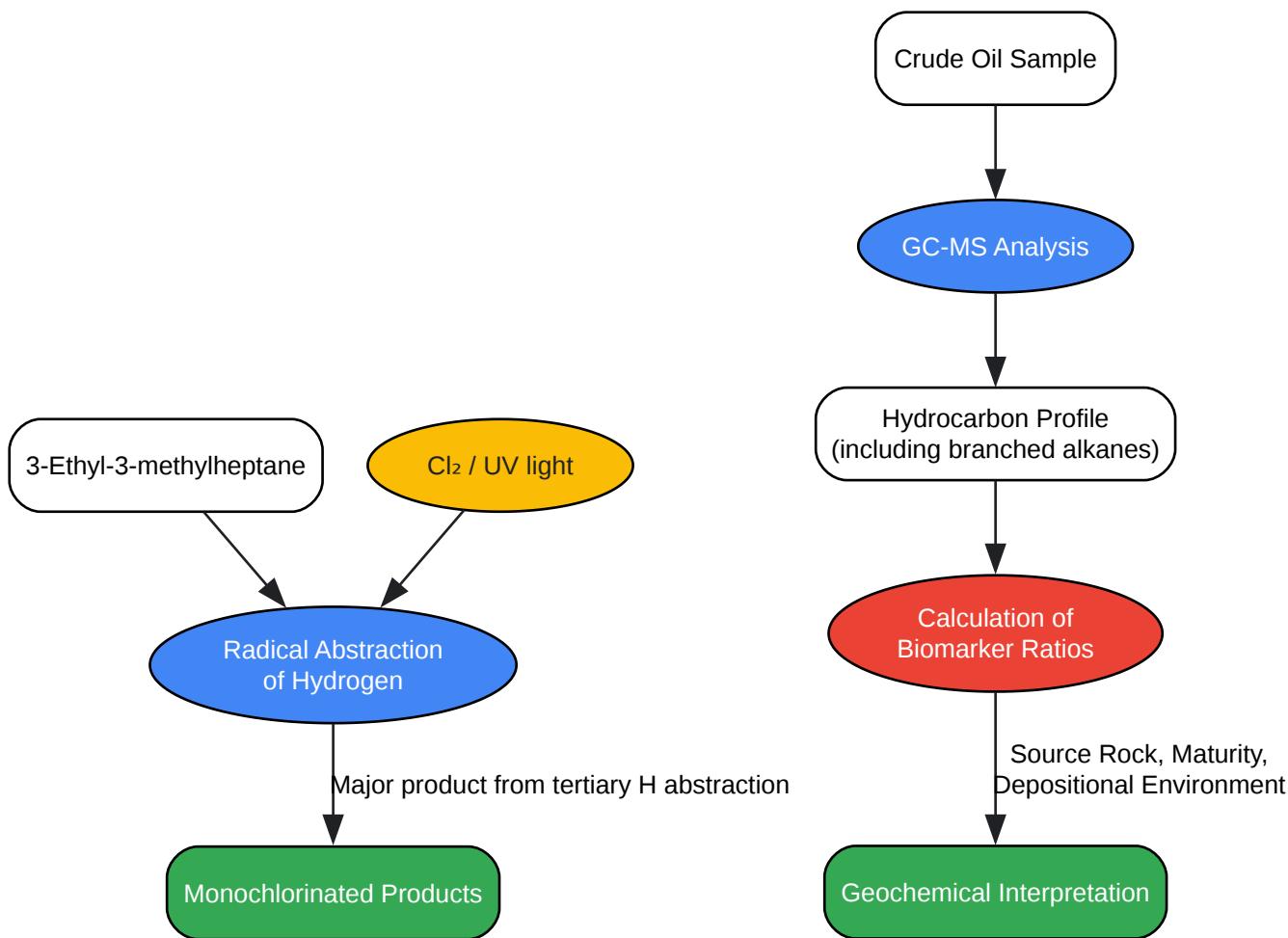
- 3-ethyl-3-methyl-1-heptene
- 10% Palladium on carbon (Pd/C) catalyst
- Ethanol (or other suitable solvent)
- Hydrogen gas
- Celite®

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-ethyl-3-methyl-1-heptene (1 equivalent) in ethanol. Carefully add the 10% Pd/C catalyst (typically 1-10 mol%).
- **Hydrogenation:** Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkene.
- Workup and Purification: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. The solvent can be removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified by distillation if necessary.





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